molecular formula C34H40N4O7S B136122 Fmoc-Arg(Pbf)-OH CAS No. 154445-77-9

Fmoc-Arg(Pbf)-OH

Cat. No.: B136122
CAS No.: 154445-77-9
M. Wt: 648.8 g/mol
InChI Key: HNICLNKVURBTKV-NDEPHWFRSA-N
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Description

Fmoc-Arg(Pbf)-OH: is a derivative of the amino acid arginine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the guanidino group is protected by the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Pbf)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using the Pbf group. This is followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using automated peptide synthesizers. These machines facilitate the repetitive cycles of deprotection and coupling required for peptide synthesis. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Protection/Deprotection Chemistry

Fmoc Group Dynamics

  • Removed via 20% piperidine/DMF (standard Fmoc cleavage) with <2% premature loss during standard SPPS cycles

  • Stable under basic conditions (pH 8.5-9.5) during coupling reactions

Pbf Cleavage Profile

ConditionCleavage TimeEfficiencyByproduct Formation
TFA/H2O/TIS (95:2.5:2.5)2 hr>98% <0.5% sulfonic acids
TFA/DCM (1:1)4 hr92% 1.2% sulfonates
1M TMSBr-thioanisole30 min99% Undetectable

Comparative data shows Pbf removal occurs 1.5× faster than Pmc protecting groups under identical conditions, reducing Trp alkylation by 43% .

Synthetic Pathway Reactions

Key steps from industrial synthesis patents :

Esterification (Step 1)

  • Reactant: L-Arg HCl + ROH (R=Me, Et)

  • Catalyst: Thionyl chloride (2 eq)

  • Yield: 89-93%

Pbf Introduction (Step 3)

  • Reagent: Pbf-Cl (1.1 eq) vs traditional 2 eq

  • Solvent: THF/H2O (4:1)

  • Temp: 0→25°C gradient

  • Conversion: 98.5% by HPLC

Saponification (Step 5)

  • Base: 10N NaOH in 95% EtOH

  • pH Control: 11.5±0.5

  • Crystallization: -5°C yields 87% H-Arg(Pbf)-OH

Side Reaction Mitigation

Critical stability data from peptide studies :

Tryptophan Protection

Arg Protecting GroupTrp Alkylation (%)
Pbf8.2
Pmc14.7
Mtr22.1

Base Sensitivity

  • Stable for 8 hr in 0.1M Na2CO3 (pH 9.2)

  • 0.3% decomposition/hr in 1M NH4OH

Coupling Efficiency

SPPS performance metrics from production data :

  • Activation: HBTU/HOBt/DIEA (4:4:8 eq)

  • Coupling Time: 45 min (0.3M concentration)

  • Repetitive Yield: 99.4% per cycle

  • Diketopiperazine Formation: <0.1%

Orthogonal Deprotection

Selective removal demonstrated in complex systems :

  • Pbf remains intact during Fmoc cleavage (20% piperidine)

  • Fmoc stable during TFA-mediated Pbf removal (95% TFA)

  • Simultaneous cleavage with Alloc groups requires Pd(0)/PhSiH3

This comprehensive reaction profile enables precise control in synthesizing arginine-rich peptides, particularly for therapeutic targets requiring high-fidelity side chain preservation . The optimized Pbf chemistry reduces reagent costs 38% compared to traditional methods while maintaining >99% purity in API-grade peptides .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Arg(Pbf)-OH is primarily employed in SPPS, where it serves as a standard reagent for coupling arginine into peptide sequences. This method allows for the efficient assembly of peptides while minimizing side reactions, thus ensuring high purity and yield of the final product .

Case Study: Incorporation Challenges

A study highlighted the difficulties associated with incorporating this compound due to its propensity to form inactive δ-lactams during synthesis. Researchers developed a method using N-butylpyrrolidinone (NBP) as a solvent to enhance the coupling efficiency at elevated temperatures (45 °C). This approach improved yields significantly by reducing viscosity and facilitating reagent penetration into the resin .

Biochemical Research

Protein-Protein Interactions : Peptides synthesized with this compound are crucial for studying interactions between proteins. For instance, synthetic peptides can be used to probe binding affinities and mechanisms of action in various biological pathways.

Therapeutic Applications : The peptides produced using this compound have been explored for therapeutic agents, including vaccines and enzyme inhibitors. Their ability to mimic natural substrates allows for targeted drug design .

Industrial Applications

Peptide-Based Drug Development : In the pharmaceutical industry, this compound is utilized in the production of peptide-based drugs. Its role in ensuring high-quality peptide synthesis makes it essential for developing therapeutics targeting diseases such as cancer and diabetes.

Biomaterials and Nanomaterials : The compound is also instrumental in creating biomaterials that can interact with biological systems. For example, its incorporation into polymer matrices can lead to materials suitable for drug delivery systems or tissue engineering applications .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Pbf)-OH involves the protection of the amino and guanidino groups of arginine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group protects the guanidino group. This allows for the selective formation of peptide bonds and the incorporation of arginine residues into peptides .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the stability and ease of removal of the Pbf group. The Pbf group provides better protection and is more easily removed compared to Pmc and Mtr groups, making this compound a preferred choice in peptide synthesis .

Biological Activity

Fmoc-Arg(Pbf)-OH, or 9-fluorenylmethoxycarbonyl-L-arginine (Pbf), is a derivative of the amino acid arginine, which is commonly used in solid-phase peptide synthesis (SPPS). The compound features a protecting group, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which enhances its stability and performance during peptide synthesis. This article explores the biological activity of this compound, emphasizing its stability, coupling efficiency, and potential applications in peptide synthesis.

Stability in Solution

The stability of this compound compared to other arginine derivatives has been studied extensively. A key study monitored the degradation of various Fmoc-Arg analogues over time in different solvents. The results demonstrated that this compound exhibited complete stability over a period of 30 days in both DMF (Dimethylformamide) and NBP (N-butylpyrrolidinone) solvents, as shown in Table 1.

Table 1: Stability of Fmoc-Arg Analogues in Solution

Time (days)Fmoc-Arg(Boc) 2-OH (DMF)Fmoc-Arg(Boc) 2-OH (NBP)Fmoc-Arg(NO2)-OHThis compound
0100%100%100%100%
1077.6%71.8%100%100%
3051.2%37.7%100%100%

This data indicates that while other derivatives like Fmoc-Arg(Boc) degrade significantly over time, this compound remains stable, making it a preferred choice for peptide synthesis where prolonged storage is required .

Coupling Efficiency

The incorporation of this compound into peptide chains can be challenging due to its tendency to form inactive δ-lactams, which can reduce overall yield. A study highlighted that when using NBP as a solvent at elevated temperatures (45 °C), the coupling efficiency was significantly improved. The proposed method involved using an excess of protected amino acids and activating agents to facilitate better incorporation rates.

Case Study: Improved Coupling Method

In a controlled experiment, researchers implemented an in situ activation strategy with the following parameters:

  • Protected Amino Acids : 1.75 equivalents of this compound
  • Activating Agents : 1.8 equivalents of DIC (Diisopropylcarbodiimide) and 1.5 equivalents of OxymaPure

This method resulted in coupling efficiencies exceeding 99%, demonstrating that with proper conditions, the challenges associated with this compound can be effectively managed .

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in SPPS due to its favorable properties:

  • Stability : Its resistance to degradation allows for extended synthesis times without loss of integrity.
  • High Coupling Yields : When optimized conditions are applied, it achieves excellent incorporation rates into peptides.

These characteristics make it particularly valuable in synthesizing bioactive peptides that require precise amino acid sequences for functionality.

Q & A

Basic Research Questions

Q. How should Fmoc-Arg(Pbf)-OH be handled and stored to maintain stability during peptide synthesis?

Methodological Answer: this compound is hygroscopic and sensitive to temperature fluctuations. Store the compound at –20°C in a desiccator to prevent moisture absorption and degradation . For reconstitution, prepare stock solutions in solvents like DMSO (≥64.9 mg/mL) or ethanol (≥2.14 mg/mL with sonication) and aliquot to avoid repeated freeze-thaw cycles. Use freshly prepared solutions within 1 month at –20°C or 6 months at –80°C .

Q. What solvents and concentrations are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer: this compound is compatible with N-butylpyrrolidinone (NBP) as a solvent, which enhances coupling efficiency compared to traditional DMF. Experimental data suggest using concentrations of 0.075–0.15 M with a molar ratio of 1:1:1 (this compound:DIC:Oxyma) at 45°C for optimal activation . For solubility challenges, pre-warm DMSO to 37°C and sonicate the mixture to ensure complete dissolution .

Q. How can researchers verify the purity of this compound before and during synthesis?

Methodological Answer: Purity analysis should combine HPLC (≥99.0% purity) and TLC (≥98% purity) . For in-process monitoring, use reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in acetonitrile/water. Retain the COA (Certificate of Analysis) for batch-specific purity validation .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered or aggregation-prone peptide sequences?

Methodological Answer: Use pseudoproline dipeptide motifs (e.g., Ser(ΨMe,Mepro)) to disrupt β-sheet formation and improve resin accessibility. For example, coupling this compound after inserting Ser(ΨMe,Mepro) at position 13 increased coupling yields from <10% to >80% in a model peptide . Additionally, elevate reaction temperatures to 45–60°C and increase equivalents of coupling reagents (e.g., 1.75 eq. DIC) to overcome steric hindrance .

Q. What are the trade-offs between using Pbf and newer protecting groups (e.g., MIS) for arginine in SPPS?

Methodological Answer: While Pbf is the standard due to its stability in SPPS solvents (100% purity in DMF/NBP over 30 days) , the MIS group (1,2-dimethylindole-3-sulfonyl) offers faster deprotection kinetics. For instance, MIS is fully cleaved in 30 min with 1:1 TFA/DCM, whereas Pbf requires 1–2 h under standard TFA conditions. However, MIS is less studied for multi-arginine peptides, where Pbf’s slower cleavage may reduce side reactions .

Q. How can side reactions (e.g., aspartimide formation) be minimized during TFA-mediated removal of the Pbf group in peptides with multiple arginine residues?

Methodological Answer: For peptides with ≥3 arginine residues, use scavengers (e.g., 2.5% H₂O and 2.5% triisopropylsilane in TFA) to suppress carbocation-mediated side reactions. Extend cleavage times to 3–4 h at 25°C, but monitor via LC-MS to avoid overexposure to TFA, which can degrade sensitive residues like Trp . Pre-cleavage resin washes with 0.5% acetic acid in DCM can also neutralize residual bases that promote aspartimide formation .

Q. What analytical strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer: Discrepancies often arise from batch-to-batch variability or solvent preparation methods. Validate solubility claims by repeating experiments with sonication (e.g., 10 min at 37°C for ethanol solutions) and confirm stability via accelerated aging studies (e.g., 48-h exposure to 45°C in NBP or DMF) . Cross-reference multiple characterization techniques (HPLC, NMR, and FTIR) to detect impurities or degradation products .

Q. How does the stereochemistry of this compound (L- vs. D-arginine derivatives) impact peptide bioactivity?

Methodological Answer: D-arginine derivatives (e.g., Fmoc-D-Arg(Pbf)-OH) are used to engineer protease-resistant peptides or modulate receptor binding. For example, D-arginine in cell-penetrating peptides enhances endosomal escape by altering charge distribution . Synthesize both enantiomers and compare bioactivity via circular dichroism (CD) and cellular uptake assays to correlate stereochemistry with functional outcomes .

Q. What precautions are necessary when synthesizing arginine-rich peptides to prevent side-chain guanidino group side reactions?

Methodological Answer: Avoid prolonged exposure to piperidine during Fmoc deprotection, as it can alkylate the guanidino group. Use 20% piperidine in DMF for ≤10 min per cycle and monitor by Kaiser test. Post-synthesis, purify peptides via ion-exchange chromatography to remove guanidino-adducted byproducts .

Q. How can researchers validate the compatibility of this compound with non-standard SPPS resins (e.g., PEG-based resins)?

Methodological Answer: Conduct swelling tests by soaking PEG-based resins in NBP or DMF for 24 h and measure resin volume changes. Use a model tripeptide (e.g., H-Arg-X-Arg-OH) to compare coupling yields on PEG vs. traditional polystyrene resins. PEG resins may require higher coupling reagent equivalents (e.g., 2.0 eq. DIC) due to lower swelling ratios .

Properties

IUPAC Name

(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463228
Record name Fmoc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154445-77-9
Record name N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154445-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Arg(Pbf)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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